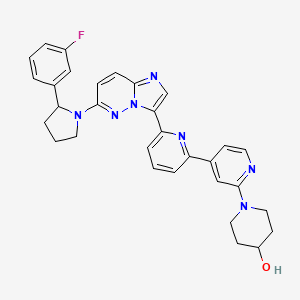

GNF-8625

Description

Properties

CAS No. |

1196546-33-4 |

|---|---|

Molecular Formula |

C31H30FN7O |

Molecular Weight |

535.63 |

IUPAC Name |

1-[4-[6-[6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol |

InChI |

InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2 |

InChI Key |

BLGCSOKKBWHJMB-HHHXNRCGSA-N |

SMILES |

C1CC(N(C1)C2=NN3C(=NC=C3C4=CC=CC(=N4)C5=CC(=NC=C5)N6CCC(CC6)O)C=C2)C7=CC(=CC=C7)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GNF-8625; GNF 8625; GNF8625. |

Origin of Product |

United States |

Foundational & Exploratory

GNF-8625 and its Presumed Mechanism of Action in Neuroblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical data on GNF-8625 in neuroblastoma is not publicly available. This document infers the mechanism of action, efficacy, and signaling effects of this compound based on its classification as a Tropomyosin receptor kinase (Trk) inhibitor and available data from other well-characterized Trk inhibitors, such as larotrectinib and entrectinib, in the context of neuroblastoma.

Core Mechanism of Action

This compound is identified as a Trk inhibitor. In neuroblastoma, the Trk family of receptor tyrosine kinases, particularly TrkA and TrkB, play a pivotal role in tumor biology. The expression of these receptors often dictates the clinical behavior of the tumor. High expression of TrkA is generally associated with a favorable prognosis, while the overexpression of TrkB, frequently co-amplified with the MYCN oncogene, is linked to aggressive, high-risk disease and poor outcomes[1][2].

The binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA and Brain-Derived Neurotrophic Factor (BDNF) to TrkB, induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the Ras/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation[3][4].

As a Trk inhibitor, this compound is presumed to competitively bind to the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling. This blockade is expected to inhibit cell proliferation and induce apoptosis in neuroblastoma cells that are dependent on Trk signaling for their survival and growth.

Quantitative Data on Trk Inhibition in Neuroblastoma

The following tables summarize the in vitro efficacy of representative Trk inhibitors, larotrectinib and entrectinib, which serve as a proxy for the expected activity of this compound.

Table 1: Inhibitory Activity of Larotrectinib and Entrectinib against Trk Kinases

| Compound | Target | IC50 (nM) |

| Larotrectinib | TrkA | 5 |

| TrkB | 11 | |

| TrkC | 7 | |

| Entrectinib | TrkA | 1.7 |

| TrkB | 0.1 | |

| TrkC | 0.1 |

Data sourced from PubChem CID 46188928 and 25141092.[5][6]

Table 2: In Vitro Cytotoxicity of Entrectinib in TrkB-Expressing Neuroblastoma Cell Lines

| Cell Line | Genetic Profile | Treatment | IC50 |

| SH-SY5Y-TrkB | MYCN non-amplified, p53 WT | Entrectinib | Substantial inhibition at 1 nM, almost complete at ≥10 nM |

| NLF-TrkB | MYCN amplified, p53 mutated | Entrectinib | Almost complete inhibition at 50 nM |

Data is qualitative as presented in the source. Quantitative IC50 values were not explicitly stated.[7]

Experimental Protocols

Cell Viability Assay (Based on MTT/WST-8 Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of kinase inhibitors on neuroblastoma cell lines.[8][9]

1. Cell Culture:

-

Culture human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

3. Drug Treatment:

-

Prepare a stock solution of the Trk inhibitor (e.g., this compound) in DMSO.

-

Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) should be included.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different drug concentrations.

-

Incubate the plates for 48-72 hours.

4. Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Trk Signaling Pathway

This protocol outlines the procedure for assessing the phosphorylation status of Trk and downstream signaling proteins like AKT and ERK.[7][10]

1. Cell Lysis:

-

Plate neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the Trk inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

-

For TrkB-expressing lines, stimulate with BDNF (e.g., 50 ng/mL) for 15 minutes prior to lysis.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris.

2. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

Caption: Presumed mechanism of this compound action in neuroblastoma.

Caption: Workflow for determining the IC50 of this compound.

Caption: Western blot analysis of Trk signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Trk receptor expression and inhibition in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Targeting AKT2 and ERK in cancer stem-like cells in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Pan-Trk Inhibitor GNF-8625: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GNF-8625 is a potent and selective pan-Trk inhibitor, a class of molecules that has garnered significant interest in oncology for its potential to target cancers driven by fusions or mutations in the neurotrophic tyrosine receptor kinase (NTRK) genes. This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activity, and in vivo efficacy, supported by experimental methodologies and data presented for clear interpretation.

Core Properties of this compound

This compound is an (R)-2-phenylpyrrolidine substituted imidazopyridazine. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol |

| CAS Number | 1196546-33-4 |

| Molecular Formula | C₃₁H₃₀FN₇O |

| Molecular Weight | 535.63 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a Type I ATP-competitive inhibitor of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors are crucial for neuronal development and survival and are activated by neurotrophins. In several cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth and proliferation.

This compound binds to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by this compound include:

-

RAS/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical pathway for cell survival, growth, and metabolism.

-

PLCγ/PKC Pathway: Plays a role in cell growth and differentiation.

By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells dependent on Trk signaling.

Figure 1: Simplified Trk signaling pathway and the inhibitory action of this compound.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against all three Trk family members and significant anti-proliferative effects in cancer cell lines with Trk fusions.

Kinase Inhibition Profile

The inhibitory activity of this compound against Trk kinases is summarized in the table below.

| Target | IC₅₀ (nM) |

| TrkA | 0.8 |

| TrkB | 22 |

| TrkC | 5.4 |

Cellular Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.

| Cell Line | IC₅₀ (µM) |

| KM-12 | 0.01 |

| Trk-transfected Ba/F3 | 0.001 |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a xenograft model using the KM-12 cell line.

KM-12 Xenograft Model in Rats

Administration of this compound to rats bearing KM-12 tumor xenografts resulted in a dose-dependent anti-tumor effect.

| Dose | Schedule | Result |

| 50 mg/kg | Twice daily (BID) for 14 days | 20% tumor regression |

Experimental Protocols

This section details the methodologies used to generate the data presented above.

Trk Kinase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a Trk kinase.

-

Principle: A biotinylated peptide substrate is phosphorylated by the Trk kinase using [γ-³³P]ATP. The phosphorylated substrate is captured by streptavidin-coated scintillation proximity assay (SPA) beads. The proximity of the radioisotope to the scintillant in the bead results in a light signal that is proportional to the kinase activity.

-

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing the Trk enzyme (TrkA, TrkB, or TrkC), the biotinylated peptide substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding a solution containing EDTA and the streptavidin-coated SPA beads.

-

Measurement: Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression.

-

Figure 2: Workflow for the Trk Kinase Inhibition Scintillation Proximity Assay.

Cellular Proliferation Assay (KM-12 and Ba/F3)

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Principle: The viability of cells is assessed after a period of incubation with the test compound. A common method involves using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Protocol:

-

Cell Seeding: Seed KM-12 or Trk-transfected Ba/F3 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC₅₀ value.

-

In Vivo KM-12 Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (KM-12) are implanted into immunocompromised rodents. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

-

Protocol:

-

Cell Implantation: Subcutaneously inject KM-12 cells suspended in a suitable medium (e.g., Matrigel) into the flank of immunocompromised rats (e.g., nude rats).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the animals into vehicle control and treatment groups. Administer this compound or vehicle orally at the specified dose and schedule.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

-

Figure 3: Experimental workflow for the KM-12 rat xenograft study.

Conclusion

This compound is a well-characterized pan-Trk inhibitor with potent activity against TrkA, TrkB, and TrkC. It demonstrates significant anti-proliferative effects in cancer cells harboring Trk fusions and shows promising in vivo anti-tumor efficacy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other pan-Trk inhibitors for the treatment of NTRK fusion-positive cancers.

GNF-8625: A Potent Pan-Tropomyosin Receptor Kinase (TRK) Inhibitor for Oncogenic TRK Fusions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNF-8625 is a potent and selective, orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. Deregulated signaling from the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), often driven by chromosomal rearrangements leading to oncogenic fusions, is a key driver in a variety of human cancers. This compound, an (R)-2-phenylpyrrolidine substituted imidazopyridazine, demonstrates significant anti-proliferative activity and in vivo tumor regression in preclinical models bearing TRK fusion-positive cancers. This document provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol | [1] |

| CAS Number | 1196546-33-4 | [1] |

| Chemical Formula | C₃₁H₃₀FN₇O | [1] |

| Molecular Weight | 535.63 g/mol | [1] |

| Exact Mass | 535.2496 u | [1] |

| SMILES | OC1CCN(C2=NC=CC(C3=NC(C4=CN=C5C=CC(N6--INVALID-LINK--CCC6)=NN54)=CC=C3)=C2)CC1 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [1] |

A hydrochloride salt form, this compound monopyridin-N-piperazine hydrochloride, is also available with the following properties:

| Property | Value | Reference |

| CAS Number | 2412055-62-8 | [2][3] |

| Chemical Formula | C₂₅H₂₇ClFN₇ | [2][4] |

| Molecular Weight | 479.98 g/mol | [2][4][5] |

| Appearance | Light yellow to yellow solid | [2][3] |

| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [2][3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][6] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[7] However, chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3), which encode for the TRK receptors, can lead to the formation of fusion proteins with constitutive, ligand-independent kinase activity.[7][8] These oncogenic fusions are found in a diverse range of cancers, including colorectal, papillary thyroid, glioblastoma, melanoma, and lung cancer, where they act as key drivers of tumorigenesis.[1][6][7]

The activation of TRK receptors triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, survival, and apoptosis prevention.[8][9][10] this compound exerts its anti-cancer effects by inhibiting the kinase activity of the TRK fusion proteins, thereby blocking these downstream oncogenic signals.

Signaling Pathway Diagram

The following diagram illustrates the canonical TRK signaling pathway and the point of inhibition by this compound.

Quantitative Data

This compound demonstrates potent anti-proliferative activity against cells dependent on TRK signaling. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

| Assay Type | Cell Line/Target | IC50 (µM) | Reference |

| Anti-proliferation | Not specified | 0.003 | [1] |

Further quantitative data on the selectivity of this compound against a panel of kinases would be beneficial for a comprehensive understanding of its activity profile.

Experimental Protocols

The discovery and characterization of this compound involved several key in vitro assays. The general methodologies for these are outlined below.

TRKB Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the TRKB enzyme.

Principle: A biotinylated peptide substrate is phosphorylated by the TRKB kinase using radiolabeled ATP (³³P-ATP). The phosphorylated substrate is then captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it emits light that can be quantified. An inhibitor of the kinase will reduce the amount of phosphorylation, leading to a decrease in the light signal.

General Protocol:

-

Reaction Setup: In a microplate, combine the TRKB enzyme, the biotinylated peptide substrate, and the test compound (e.g., this compound) at various concentrations in an appropriate kinase buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and ³³P-ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

Termination and Detection: Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

-

Signal Measurement: Incubate to allow the biotinylated substrate to bind to the beads. Measure the emitted light using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cellular Proliferation Assay

This cell-based assay is used to determine the effect of a compound on the proliferation of cells that are dependent on TRK signaling for their survival and growth.

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. These cells can be genetically engineered to express a constitutively active TRK fusion protein (e.g., Tel-TRKA, Tel-TRKB, or Tel-TRKC), which makes their proliferation and survival dependent on the TRK signaling pathway and independent of IL-3. Inhibition of the TRK kinase by a compound like this compound will lead to a decrease in cell proliferation, which can be measured.

General Protocol:

-

Cell Culture: Culture the engineered Ba/F3-Tel-TRK cells in appropriate media without IL-3. Culture the parental (wild-type) Ba/F3 cells in media containing IL-3 as a control for non-specific cytotoxicity.

-

Cell Plating: Seed the cells into microplates at a defined density.

-

Compound Treatment: Add the test compound (e.g., this compound) at a range of concentrations to the wells containing the Ba/F3-Tel-TRK cells and the parental Ba/F3 cells.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Proliferation Measurement: Assess cell viability and/or proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). These assays produce a fluorescent or luminescent signal that is proportional to the number of viable cells.

-

Data Analysis: Determine the IC50 values by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve. The selectivity is assessed by comparing the IC50 in the TRK-dependent cells to that in the parental cells.

Experimental Workflow Diagram

In Vivo Efficacy

In a tumor xenograft model using the KM12 cell line, this compound demonstrated in vivo anti-tumor efficacy when administered twice daily for 14 days in rats.[1] This highlights the potential of this compound as a therapeutic agent for TRK fusion-positive cancers.

Conclusion

This compound is a well-characterized, potent, and selective pan-TRK inhibitor with demonstrated in vitro and in vivo activity against cancer models driven by oncogenic TRK fusions. Its favorable pharmacological properties make it a valuable tool for preclinical research and a promising candidate for further drug development. This guide provides core technical information to support ongoing research efforts in targeting TRK-driven malignancies.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1pchem.com [1pchem.com]

- 5. This compound monopyridin-N-piperazine hydrochloride Supplier | CAS 2412055-62-8 | AOBIOUS [aobious.com]

- 6. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

GNF-8625: A Potent Pan-Trk Inhibitor for Research and Drug Development

An In-depth Technical Guide on the Inhibition of TrkA, TrkB, and TrkC

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive targets for therapeutic intervention. GNF-8625 is a potent, selective, and orally bioavailable pan-Trk inhibitor. This document provides a comprehensive technical overview of this compound, including its inhibitory activity against TrkA, TrkB, and TrkC, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to Trk Signaling

The Trk signaling pathway is initiated by the binding of neurotrophins to their respective Trk receptors: Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TrkB, and Neurotrophin-3 (NT-3) to TrkC. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. In oncogenic contexts, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive kinase activity that drives tumor growth and proliferation.

This compound: A Pan-Trk Inhibitor

This compound is a member of the (R)-2-phenylpyrrolidine substituted imidazopyridazine class of compounds, identified as potent pan-Trk inhibitors.[1][2] Its development was guided by structure-based drug design to achieve high potency and selectivity.[1][2]

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of all three Trk family members in biochemical assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a high affinity for the kinase active site.

| Target Kinase | IC50 (nM) |

| TrkA | 0.8 |

| TrkB | 22 |

| TrkC | 5.4 |

Data sourced from MedChemExpress.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the types of assays commonly used to characterize the inhibitory activity of compounds like this compound.

Biochemical Kinase Inhibition Assay: Scintillation Proximity Assay (SPA)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a Trk kinase.

Principle: A biotinylated peptide substrate is bound to streptavidin-coated scintillant-containing beads. The Trk kinase phosphorylates this substrate using radiolabeled [γ-³³P]ATP. When a phosphate group is transferred to the substrate, the radioisotope is brought into close proximity to the bead, causing the scintillant to emit light. An inhibitor will reduce the amount of phosphorylation, leading to a decrease in the light signal.

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Streptavidin-coated SPA beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mix Preparation: Prepare a master mix containing the Trk kinase, biotinylated substrate, and SPA beads in assay buffer.

-

Assay Initiation: Add the test compound solution to the microplate wells.

-

Add the kinase/substrate/bead master mix to initiate the reaction.

-

Finally, add [γ-³³P]ATP to all wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) with gentle shaking.

-

Signal Detection: Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferation Assay: Ba/F3 Cell-Based Assay

This assay assesses the ability of an inhibitor to suppress the proliferation of cells that are dependent on Trk signaling for survival and growth.

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active Trk fusion protein (e.g., TEL-TrkA), their proliferation and survival become dependent on the Trk kinase activity, even in the absence of IL-3. An effective Trk inhibitor will block this signaling and induce cell death, leading to a decrease in cell viability.

Materials:

-

Ba/F3 cells engineered to express a TEL-Trk fusion protein (e.g., TEL-TrkA, TEL-TrkB, or TEL-TrkC)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

This compound (or other test compounds) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed the engineered Ba/F3-TEL-Trk cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a medium lacking IL-3.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition of proliferation for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical SPA

Caption: Workflow for the Scintillation Proximity Assay (SPA).

Logical Relationship: Drug Discovery Cascade

Caption: Logical flow of this compound's discovery and development.

Conclusion

This compound is a valuable research tool for investigating the role of Trk signaling in normal physiology and disease. Its potent, pan-Trk inhibitory activity makes it a strong candidate for further preclinical and clinical development as a potential therapeutic for Trk-driven cancers. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize and further characterize this and similar compounds.

References

The Discovery and Development of GNF-8625: A Pan-Trk Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNF-8625 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor that has demonstrated significant anti-tumor activity in preclinical models. Its discovery stemmed from a high-throughput screen of the Novartis compound collection, which identified a novel imidazopyridazine scaffold. Subsequent structure-guided drug design led to the synthesis of this compound, featuring an (R)-2-phenylpyrrolidine moiety that imparts high affinity and selectivity for the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental methodologies related to the development of this compound as a potential cancer therapeutic.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[2] These cancers, while often rare, are highly dependent on Trk signaling for their growth and survival, making Trk inhibitors a promising targeted therapy.

This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective pan-Trk inhibitors.[3] This guide details the key milestones in its development, from initial hit identification to preclinical proof-of-concept.

Discovery of this compound

The journey to this compound began with the screening of the Novartis compound collection, which identified a novel imidazopyridazine compound as an inhibitor of TrkB with a half-maximal inhibitory concentration (IC50) of 83 nM.[3] This initial hit served as the starting point for a structure-guided drug design campaign. This process led to the identification of (R)-2-phenylpyrrolidine substituted imidazopyridazines as a promising new class of pan-Trk inhibitors.[3][4] The (R)-2-phenylpyrrolidine moiety was found to have ideal shape complementarity to the hydrophobic pocket of Trk kinases, enhancing both potency and selectivity.[3][4] this compound was identified as a lead candidate from this series.

Mechanism of Action

This compound is a pan-Trk inhibitor, meaning it targets and inhibits the kinase activity of all three Trk family members: TrkA, TrkB, and TrkC.[5] In cancers driven by NTRK gene fusions, the resulting Trk fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2]

The primary signaling cascades activated by Trk receptors include:

-

The RAS-MAPK-ERK Pathway: Promotes cell proliferation.[2]

-

The PI3K-AKT Pathway: Promotes cell survival and growth.[2]

-

The PLC-γ Pathway: Involved in cell differentiation and survival.[2]

By inhibiting the kinase activity of the Trk receptors, this compound effectively blocks these downstream signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth in Trk-dependent cancer cells.

Signaling Pathway Diagram

Caption: this compound inhibits Trk receptors, blocking downstream signaling pathways.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated potent anti-proliferative activity with an IC50 of 0.003 μM in relevant cellular assays. While a full kinase selectivity panel from the primary literature is not publicly available, the development program emphasized achieving selectivity for the Trk family over other kinases to minimize off-target effects.[3]

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 (μM) | Reference |

| Anti-proliferation Assay | Not Specified | 0.003 | |

| TrkB Biochemical Assay | TrkB | 0.083 (Initial Hit) | [3] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a tumor xenograft model using the KM-12 human colon cancer cell line, which is known to harbor a TPM3-NTRK1 gene fusion.[1] The study was conducted in female CRL RNU nude rats.[1]

This compound, administered twice daily (bid) for 14 days, demonstrated dose-dependent anti-tumor efficacy.[1] At the highest dose of 50 mg/kg, the compound induced a 20% tumor regression.[1] Partial tumor growth inhibition was observed at lower doses of 6.25, 12.5, and 25 mg/kg.[1]

Table 2: In Vivo Efficacy of this compound in KM-12 Rat Xenograft Model

| Dose (mg/kg, bid) | Outcome | Reference |

| 50 | 20% Tumor Regression | [1] |

| 25 | Partial Tumor Growth Inhibition | [1] |

| 12.5 | Partial Tumor Growth Inhibition | [1] |

| 6.25 | Partial Tumor Growth Inhibition | [1] |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

While the specific protocol for this compound is not detailed in the available literature, a general scintillation proximity assay for TrkB inhibition would likely follow these steps:

-

Reagent Preparation: Prepare assay buffer, recombinant TrkB enzyme, a biotinylated peptide substrate, and ATP.

-

Compound Preparation: Serially dilute this compound in DMSO.

-

Assay Reaction: In a microplate, combine the TrkB enzyme, this compound dilution (or DMSO control), and the peptide substrate.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add streptavidin-coated scintillant-containing beads. The biotinylated and phosphorylated substrate will bind to the beads, bringing the radiolabel into proximity with the scintillant and generating a signal.

-

Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

A common method to assess anti-proliferative activity is the MTT assay:

-

Cell Plating: Seed Trk-dependent cancer cells (e.g., KM-12) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a period of time (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

KM-12 Rat Xenograft Model

The study was conducted as follows:

-

Animal Model: Female CRL RNU nude rats were used.[1]

-

Tumor Implantation: KM-12 tumor tissues were transplanted into the animals.[1]

-

Treatment Initiation: Dosing began 10 days after tumor implantation.[1]

-

Drug Administration: this compound was administered orally twice a day (bid) for 14 consecutive days. A vehicle control group was also included.[1]

-

Efficacy Measurement: Tumor volume was measured regularly to assess the anti-tumor effect of the treatment.[1]

-

Data Analysis: The change in tumor volume over time was compared between the treated and vehicle control groups.

Experimental Workflow Diagram

Caption: A simplified workflow for the discovery and preclinical development of this compound.

Clinical Development

A clinical trial for what is presumed to be a compound related to this compound is registered under the identifier NCT04175925. However, detailed information regarding the trial's phase, design, status, and results are not publicly available at this time.

Conclusion

This compound is a potent and selective pan-Trk inhibitor discovered through a systematic drug discovery effort. It has demonstrated significant anti-tumor activity in a preclinical model of Trk-driven cancer. The data presented in this guide support its potential as a targeted therapeutic agent for patients with cancers harboring NTRK gene fusions. Further clinical investigation is necessary to determine its safety and efficacy in humans.

References

- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

The Potent Antiproliferative Activity of GNF-8625: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative activity of GNF-8625, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the underlying signaling pathways it targets.

Quantitative Assessment of Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects in cancer cell lines driven by oncogenic TRK fusions. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cellular models.

| Cell Line | Genetic Feature | IC50 (µM) | Assay |

| Ba/F3 (engineered) | Expressing TRKA and NGF | 0.001 | Antiproliferation Assay |

| KM12 | Colon cancer, harbors TPM3-TRKA fusion | 0.01 | Antiproliferation Assay |

| Ba/F3 (engineered) | Expressing TEL-TRKA fusion | 0.003 | Antiproliferation Assay |

Table 1: Antiproliferative Activity of this compound in TRK-Dependent Cell Lines. The table summarizes the IC50 values of this compound in different cancer cell line models. Data indicates high potency against cells with TRK alterations.[1]

Experimental Protocols

The following protocols are standard methodologies for assessing the antiproliferative activity of compounds like this compound.

Cell Viability and IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., KM12)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to the desired density in complete culture medium.

-

Seed the cells into opaque-walled multiwell plates. Include wells with medium only for background measurements.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Add the diluted compound to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO used for the compound dilutions).

-

Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

Assay Execution:

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design related to this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Oncogenic TRK Fusion Signaling Pathway and Inhibition by this compound

Oncogenic fusions involving the NTRK genes lead to the formation of chimeric TRK proteins that are constitutively active, driving cancer cell proliferation and survival through various downstream signaling cascades. This compound, as a pan-TRK inhibitor, blocks this aberrant signaling.

References

GNF-8625: A Technical Guide for In Vitro Exploration of Trk Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNF-8625, a potent and selective pan-Trk inhibitor, as a tool for the in vitro investigation of Tropomyosin receptor kinase (Trk) signaling. This document outlines the mechanism of action of this compound, presents its activity in key cellular models, and offers detailed experimental protocols for its application in laboratory settings.

Introduction to this compound and Trk Signaling

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to constitutively active fusion proteins, has been identified as an oncogenic driver in a wide range of cancers.[2][3] This has established the Trk kinase family as a significant therapeutic target in oncology.

This compound is a member of the imidazopyridazine class of compounds and has been identified as a potent, selective, and orally bioavailable pan-Trk inhibitor.[2][3] Its mode of action is believed to be as a Type I kinase inhibitor, binding to the ATP-binding pocket of the Trk kinases in their active conformation (DFG-in).[2][4] This inhibition blocks the autophosphorylation of the kinase domain and subsequent activation of downstream signaling pathways, such as the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for cell proliferation and survival.[1]

Quantitative Data Presentation

The following tables summarize the in vitro activity of this compound and the selectivity profile of a closely related compound from the same chemical series, providing a strong indication of this compound's likely off-target profile.

Table 1: Cellular Antiproliferative Activity of this compound

| Cell Line | Target | Assay Type | IC50 (µM) |

| Ba/F3 (transfected) | Trk | Proliferation | 0.001 |

| KM-12 | Endogenous TrkA fusion | Proliferation | 0.01 |

Data sourced from a study on imidazopyridazine Trk inhibitors.[1]

Table 2: Cellular Kinase Selectivity Profile of an Imidazopyridazine Analog of this compound

| Kinase | Cellular IC50 (µM) |

| TrkA | <0.1 |

| TrkB | <0.1 |

| TrkC | <0.1 |

| FLT3 | <1 |

| ROS | <1 |

This table presents data for a compound from the same imidazopyridazine series as this compound, demonstrating pan-Trk activity and selectivity against a panel of 29 kinases.[2] this compound is expected to have a similar selectivity profile.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Ba/F3 Cell Proliferation Assay

This assay determines the antiproliferative activity of this compound in an engineered cell line dependent on Trk signaling for survival and growth.

Materials:

-

Ba/F3 cells stably expressing a constitutively active Trk fusion protein (e.g., Tel-TrkA, Tel-TrkB, or Tel-TrkC).

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (stock solution in DMSO).

-

96-well white, clear-bottom assay plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Plate reader capable of measuring luminescence.

Protocol:

-

Cell Culture: Maintain Ba/F3-Trk cells in suspension culture in RPMI-1640 with 10% FBS and antibiotics. The cells should be cultured in the absence of IL-3 to ensure dependence on Trk signaling.

-

Cell Plating: On the day of the experiment, wash the cells once with phosphate-buffered saline (PBS) and resuspend in assay medium (RPMI-1640 with 1% FBS) at a density of 2 x 10^5 cells/mL. Seed 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the this compound serial dilutions in assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

-

Add 50 µL of the diluted this compound or vehicle control (assay medium with DMSO) to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular Phospho-Trk ELISA

This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in a cellular context.

Materials:

-

KM-12 cells (human colorectal carcinoma with an endogenous TPM3-NTRK1 fusion) or another suitable cell line expressing a Trk fusion.

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

Fixing solution (e.g., 4% paraformaldehyde in PBS).

-

Quenching solution (e.g., 1% H2O2 in wash buffer).

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in wash buffer).

-

Primary antibodies: anti-phospho-Trk (e.g., targeting Tyr490 of TrkA) and anti-total-Trk.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H2SO4).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Plate reader capable of measuring absorbance at 450 nm.

Protocol:

-

Cell Plating: Seed KM-12 cells into a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the wells and add the this compound dilutions or vehicle control.

-

Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

Quench endogenous peroxidase activity with quenching solution for 20 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (anti-phospho-Trk) overnight at 4°C. In parallel wells, incubate with the anti-total-Trk antibody for normalization.

-

Wash the cells three times with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells five times with wash buffer.

-

-

Detection and Data Analysis:

-

Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm.

-

Normalize the phospho-Trk signal to the total-Trk signal for each condition.

-

Calculate the percentage of inhibition of Trk phosphorylation relative to the vehicle-treated control and determine the IC50 value.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to Trk signaling and the experimental use of this compound.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound in vitro.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Potential of GNF-8625 in Targeting NTRK Fusion-Positive Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions have emerged as actionable oncogenic drivers in a wide array of adult and pediatric solid tumors. The constitutive activation of TRK signaling pathways by these fusions promotes cell proliferation, survival, and differentiation, making them attractive targets for therapeutic intervention. GNF-8625 is a potent and selective pan-TRK inhibitor that has demonstrated significant preclinical activity against NTRK fusion-positive cancer models. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation.

Introduction to NTRK Fusions in Oncology

The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the tropomyosin receptor kinases TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins where the C-terminal kinase domain of a TRK protein is fused to the N-terminal portion of a partner protein. This results in ligand-independent dimerization and constitutive activation of the TRK kinase domain, leading to aberrant downstream signaling and tumorigenesis.

NTRK fusions are found in a diverse range of tumor types, with high prevalence in certain rare cancers such as mammary analogue secretory carcinoma (MASC) and infantile fibrosarcoma, and at lower frequencies in more common malignancies like lung and colorectal cancer. The histology-agnostic nature of NTRK fusions has paved the way for the development of targeted therapies, such as TRK inhibitors, that have shown remarkable efficacy across different cancer types harboring these genetic alterations.[2][3][4]

This compound: A Potent and Selective Pan-TRK Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the TRK kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the kinase domain of TRKA, TRKB, and TRKC. By blocking the catalytic activity of the TRK fusion oncoproteins, this compound effectively abrogates the oncogenic signaling that drives tumor growth and survival in NTRK fusion-positive cancers.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in both in vitro and in vivo models of NTRK fusion-positive cancer.

This compound has shown potent and selective inhibition of proliferation in cancer cell lines driven by NTRK fusions. As detailed in the table below, the compound exhibits low nanomolar to sub-nanomolar IC50 values in relevant cellular models.

| Cell Line | TRK Fusion Status | This compound IC50 (µM) | Reference |

| Ba/F3 | Transfected with TRK fusion | 0.001 | [1] |

| KM-12 | TPM3-NTRK1 | 0.01 | [1] |

Table 1: In Vitro Anti-proliferative Activity of this compound.

The anti-tumor activity of this compound has been evaluated in a xenograft model using the KM-12 colorectal carcinoma cell line, which harbors a TPM3-NTRK1 fusion.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |

| Rat Xenograft | KM-12 | 50 mg/kg BID | 20% Tumor Regression | [1] |

Table 2: In Vivo Efficacy of this compound in a KM-12 Xenograft Model.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.

TRK Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified TRK kinases. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant TRKA, TRKB, or TRKC enzyme

-

TRKA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

-

Substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader

Procedure:

-

Prepare the kinase reaction by mixing the TRK enzyme, substrate, and this compound at various concentrations in the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[5]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[5]

-

Determine the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration.

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When engineered to express a constitutively active TRK fusion protein, these cells become IL-3 independent and their proliferation is driven by TRK signaling.[6][7]

Materials:

-

Ba/F3 cells stably expressing an NTRK fusion gene

-

RPMI-1640 medium with 10% fetal bovine serum

-

This compound (serially diluted)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Culture the Ba/F3-NTRK fusion cells in the absence of IL-3.

-

Seed the cells in 96-well plates at a predetermined density.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.

Western Blot for pTRK Inhibition

This assay is used to confirm that this compound inhibits the phosphorylation of TRK fusion proteins in a cellular context.

Materials:

-

NTRK fusion-positive cancer cell line (e.g., KM-12)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TRK (pan-TRK or specific isoforms), anti-total-TRK, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the NTRK fusion-positive cells to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of pTRK inhibition relative to total TRK and the loading control.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NTRK fusion-positive cancer cell line (e.g., KM-12)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Implant the NTRK fusion-positive cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle to the mice according to the desired dose and schedule (e.g., twice daily oral gavage).

-

Measure the tumor volume at regular intervals using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition or regression for the this compound treated group compared to the control group.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]

Materials:

-

NTRK fusion-positive cancer cell line

-

This compound

-

PBS

-

Cell lysis buffer

-

Equipment for heating cell suspensions (e.g., PCR cycler)

-

Western blotting or mass spectrometry equipment for protein detection

Procedure:

-

Treat the cells with this compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures to induce protein denaturation.

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble TRK fusion protein remaining at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizing the Core Concepts

Signaling Pathways

Caption: NTRK fusion signaling and this compound inhibition.

Experimental Workflows

Caption: Western blot workflow for pTRK inhibition.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity against NTRK fusion-positive cancer models. Its potent and selective inhibition of the TRK signaling pathway provides a strong rationale for its further development as a targeted therapy. Future studies should focus on expanding the in vivo efficacy data to include patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors. A comprehensive kinase selectivity panel and detailed pharmacokinetic and toxicological studies will be crucial for advancing this compound into clinical trials. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued investigation and development of this compound as a potential therapeutic agent for patients with NTRK fusion-positive cancers.

References

- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of NTRK inhibitors in patients with NTRK fusion-positive lung and thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical characteristics and treatment patterns of patients with NTRK fusion–positive solid tumors: A multisite cohort study at US academic cancer centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NTRK Gene Fusions in Solid Tumors and TRK Inhibitors: A Systematic Review of Case Reports and Case Series [mdpi.com]

- 5. promega.com [promega.com]

- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the selectivity profile of GNF-8625

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GNF-8625 is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. This document provides a detailed overview of its selectivity profile, including quantitative data from biochemical and cellular assays, and comprehensive experimental protocols for the key methodologies used in its characterization.

Selectivity Profile of this compound

This compound demonstrates high potency against all three members of the TRK family (TRKA, TRKB, and TRKC). Its selectivity has been primarily characterized using biochemical assays and cellular proliferation assays.

Biochemical Activity

The inhibitory activity of a precursor compound to this compound was initially identified in a TRKB biochemical inhibition assay.

Table 1: Biochemical Inhibitory Activity of a this compound Precursor

| Target | Assay Format | IC50 (nM) |

| TRKB | Scintillation Proximity Assay | 83 |

Cellular Activity and Selectivity

The cellular potency and selectivity of this compound and its analogs were evaluated using a panel of Ba/F3 cell lines, each engineered to be dependent on a specific kinase for proliferation. This allows for a direct assessment of a compound's ability to inhibit a particular kinase in a cellular context.

Table 2: Cellular Antiproliferative Activity of this compound and Precursor Compounds

| Compound | Ba/F3-Tel-TRKA IC50 (μM) | Ba/F3-Tel-TRKB IC50 (μM) | Ba/F3-Tel-TRKC IC50 (μM) | Ba/F3-WT IC50 (μM) |

| 1 | 0.14 | 0.08 | 0.07 | >10 |

| This compound (17) | 0.003 | 0.003 | 0.003 | >10 |

Data for compound 1, a precursor to this compound, is included for comparative purposes.

A broader cellular kinase selectivity profile for a precursor compound (compound 1) was determined against a panel of 29 kinases in Ba/F3 cells. This screening revealed off-target activity against FLT3 and ROS kinases. Subsequent optimization leading to this compound improved the selectivity against ROS.[1]

Table 3: Cellular Kinase Selectivity Profile of a this compound Precursor (Compound 1)

| Kinase Target | Ba/F3 IC50 (μM) |

| TRKA | 0.14 |

| TRKB | 0.08 |

| TRKC | 0.07 |

| FLT3 | <1 |

| ROS | <1 |

| (Note: This table summarizes the key findings. The full panel data was not publicly available in the reviewed literature.) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

TRKB Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of the TRKB kinase.

Principle: A biotinylated peptide substrate is phosphorylated by the TRKB kinase using radiolabeled ATP ([γ-³³P]ATP). The phosphorylated substrate is then captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled phosphate is in close proximity to the scintillant in the bead, it excites the scintillant to emit light, which is then detected. An inhibitor of the kinase will reduce the amount of phosphorylation, leading to a decrease in the light signal.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing assay buffer components (e.g., Tris-HCl, MgCl₂, DTT), TRKB enzyme, and the biotinylated peptide substrate.

-

Compound Addition: Add this compound or control compounds at various concentrations to the wells of a microplate.

-

Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Termination and Detection: Stop the reaction by adding a solution containing EDTA and streptavidin-coated SPA beads.

-

Signal Measurement: After an incubation period to allow for capture of the biotinylated substrate, measure the luminescence using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cellular Proliferation Assay

This assay determines the antiproliferative activity of a compound in cells that are dependent on a specific kinase for survival and growth.

Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for proliferation. By genetically engineering these cells to express a constitutively active fusion protein of a kinase (e.g., Tel-TRKA), their survival becomes dependent on the activity of that specific kinase, even in the absence of IL-3. Inhibition of the target kinase by a compound will lead to cell death, which can be quantified using a cell viability reagent.

Protocol:

-

Cell Culture: Culture the Ba/F3 cells stably expressing the kinase of interest (e.g., Tel-TRKA, Tel-TRKB, or Tel-TRKC) in appropriate media supplemented with necessary growth factors (but without IL-3 for the assay). Parental Ba/F3 cells are cultured in the presence of IL-3.

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to a vehicle-treated control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is inhibited by this compound.

Caption: TRK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Selectivity Profiling

The diagram below outlines the workflow for determining the cellular selectivity of this compound using the Ba/F3 cell proliferation assay.

Caption: Workflow for Ba/F3 cellular proliferation assay.

References

Methodological & Application

Application Notes and Protocols: GNF-8625 for In Vivo Rat Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-8625 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor. Deregulation of Trk signaling pathways, often through genetic alterations such as gene fusions, is a known driver in a variety of cancers. The KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion leading to constitutive activation of TrkA, serves as a valuable preclinical model for evaluating Trk inhibitors. This document provides detailed application notes and protocols for the in vivo administration of this compound in rat xenograft models using the KM12 cell line, summarizing key quantitative data and experimental procedures to facilitate reproducible research.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Activation of these receptors by their respective neurotrophin ligands initiates downstream signaling cascades, primarily the MAPK, PI3K/AKT, and PLC-γ pathways, which are critical for cell survival, proliferation, and differentiation. In several cancers, chromosomal rearrangements involving the NTRK genes lead to the formation of fusion proteins with constitutively active kinase domains, driving oncogenesis.[1] this compound has been identified as a potent, selective, and orally bioavailable pan-Trk inhibitor that has demonstrated significant antitumor efficacy in preclinical models.[1]

Data Presentation

In Vivo Efficacy of this compound in a KM12 Rat Xenograft Model

This compound has been shown to induce tumor regression in a dose-dependent manner in rats bearing KM12 xenografts. A key finding indicates that a dosage of 50 mg/kg resulted in a 20% tumor growth regression.[2]

| Compound | Cell Line | Animal Model | Dosing | Efficacy |